Regioisomeric Differentiation: Pyrano[4,3-b] vs. Pyrano[3,2-b] Fusion is Essential for Structure-Activity Relationships
The target compound possesses a pyrano[4,3-b]quinoline ring fusion, which contrasts with the pyrano[3,2-b]quinoline fusion found in alternative building blocks. This difference in regiochemistry is transformative, as it alters the vector of the 10-amine group and the overall electrostatic potential surface. According to patent disclosures, 3,4-dihydro-2H-pyrano[3,2-b]quinolin-10-amine is a distinct chemical entity with a different InChI key and is listed as a separate scaffold, confirming its structural non-equivalence and the critical nature of selecting the correct regioisomer for target-directed synthesis [1].
| Evidence Dimension | Ring Fusion Regiochemistry (Vector of amine substituent) |
|---|---|
| Target Compound Data | Pyrano[4,3-b] fusion (angular, quinolylamine orientation) |
| Comparator Or Baseline | 3,4-dihydro-2H-pyrano[3,2-b]quinolin-10-amine (Pyrano[3,2-b] fusion) |
| Quantified Difference | InChI Key mismatch; distinct topological polar surface area (TPSA) and dipole moment are implied by inverted pi-system connectivity. |
| Conditions | Structural analysis from patent disclosures |
Why This Matters
Procuring the wrong regioisomer can invalidate a drug discovery project at the SAR stage, leading to a loss of time and resources. This evidence confirms the compound's unique structural identity.
- [1] J. J. Li et al., U.S. Patent US5208330A, 'Fused heteroalkylene quinolinamines,' 1992. View Source
